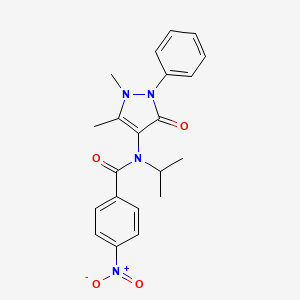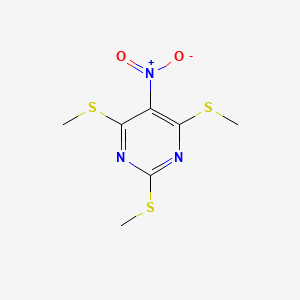
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound’s unique structure, featuring a pyrazole ring with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution reactions: Various substituents, such as the nitro group and the benzamide moiety, are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as anti-inflammatory and anticancer properties, make it a valuable tool for studying cellular pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and tubulin, leading to anti-inflammatory and anticancer effects . The compound may also interact with other cellular targets, modulating signaling pathways and gene expression to exert its biological effects.
Comparison with Similar Compounds
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE can be compared with other pyrazole derivatives, such as:
Celecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Rimonabant: A cannabinoid receptor antagonist used for weight loss.
Pyrazole-3-carboxamide: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(2)23(20(26)16-10-12-18(13-11-16)25(28)29)19-15(3)22(4)24(21(19)27)17-8-6-5-7-9-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBBYMTBOKFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362093 |
Source


|
| Record name | N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-99-2 |
Source


|
| Record name | N-(1,5-DIMETHYL-3-OXO-2-PHENYL-PYRAZOL-4-YL)-4-NITRO-N-PROPAN-2-YL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6011407.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6011416.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6011417.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6011423.png)
![1-(3-methoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011429.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6011438.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B6011443.png)

![[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B6011458.png)
![(2Z)-2-[(2E)-2-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6011463.png)
![methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate](/img/structure/B6011466.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
